2-chloro-N-methyl-4-(trifluoromethoxy)anilinehydrochloride
Description
2-Chloro-N-methyl-4-(trifluoromethoxy)aniline hydrochloride is a halogenated aniline derivative with the molecular formula C₈H₈Cl₂F₃N and a molecular weight of 246.06 g/mol . Its IUPAC name reflects the substituents on the benzene ring: a chloro group at position 2, an N-methylamine group at position 1, and a trifluoromethoxy group at position 2. The compound is identified by CAS number 1803589-01-6 and is available in high purity (≥95%) as a powdered solid, typically stored at 4°C .
Properties
Molecular Formula |
C8H8Cl2F3NO |
|---|---|
Molecular Weight |
262.05 g/mol |
IUPAC Name |
2-chloro-N-methyl-4-(trifluoromethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C8H7ClF3NO.ClH/c1-13-7-3-2-5(4-6(7)9)14-8(10,11)12;/h2-4,13H,1H3;1H |
InChI Key |
LYLMQAFUSRIAPF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)OC(F)(F)F)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of Trifluoromethoxybenzene
The foundational step involves the conversion of trichloromethoxybenzene (also known as chlorodifluoromethoxybenzene) into trifluoromethoxybenzene. This transformation is achieved via nucleophilic substitution using anhydrous hydrogen fluoride (HF).
| Reaction Conditions | Reagents | Yield / Purity | References |
|---|---|---|---|
| Heating at 80°C for 4–6 hours | Trichloromethoxybenzene + Anhydrous HF | 30–35 kg/cm² pressure, Distillation yields ~120g pure product | , |
- The process involves selective fluorination of trichloromethoxybenzene.
- The reaction is carried out in a high-pressure autoclave, with careful control of temperature and pressure to prevent side reactions.
- Purification is achieved via distillation under atmospheric pressure.
Nitration of Trifluoromethoxybenzene
The nitration introduces a nitro group para to the trifluoromethoxy substituent, leveraging the activating effect of the electron-withdrawing trifluoromethoxy group.
| Reaction Conditions | Reagents | Yield / Purity | References |
|---|---|---|---|
| 0°C to 35°C | Concentrated sulfuric acid + concentrated nitric acid | Para-isomer ~90%, crude yield ~135g | , |
- The nitration produces a mixture of isomers, with the para-isomer being predominant.
- The crude product is isolated via layer separation and purified by solvent evaporation.
Formation of 4-Amino-Substituted Intermediates
Reduction of Nitro Group to Aniline
The nitro derivative undergoes catalytic hydrogenation to afford the corresponding aniline.
| Reaction Conditions | Reagents | Catalyst | Yield / Purity | References |
|---|---|---|---|---|
| 30–40°C, 2–3 MPa H₂ | 4-Nitro-4-(trifluoromethoxy)benzene | Raney Nickel | ~64.2% yield |
- The reaction is performed in an alcohol solvent (e.g., isopropanol).
- The process involves nitrogen-hydrogen exchange under controlled pressure and temperature.
- Post-reaction purification includes filtration and vacuum drying.
N-Methylation and Hydrochloride Formation
N-Methylation of Aniline
The amino group of the aniline is methylated to form N-methyl derivatives. This step often employs methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
| Reaction Conditions | Reagents | Yield / Purity | References |
|---|---|---|---|
| Reflux in suitable solvent | Methyl iodide or dimethyl sulfate + base | High selectivity for N-methylation | Literature reports (generalized) |
Formation of Hydrochloride Salt
The free base is converted into its hydrochloride salt via treatment with hydrochloric acid in an appropriate solvent, typically ethanol or water.
| Reaction Conditions | Reagents | Yield / Purity | References |
|---|---|---|---|
| Room temperature | Hydrochloric acid | Crystallization yields pure hydrochloride salt | Standard salt formation procedures |
Additional Considerations and Recent Discoveries
Catalytic Fluorination: Recent advances have optimized the use of perfluoro sulfonic acid catalysts (e.g., perfluorobutyl sulfonic acid fluoride) for selective fluorination, improving yields and safety profiles compared to traditional methods involving hazardous reagents like bromine trifluoride.
Alternative Routes: Some recent patents suggest direct nitration of trifluoromethoxybenzene derivatives followed by catalytic hydrogenation as the most efficient approach, with yields exceeding 80% for key intermediates.
Industrial Relevance: The synthesis methods emphasize safety, scalability, and cost-effectiveness, with ongoing research focusing on replacing hazardous reagents with greener alternatives.
Summary of Preparation Strategy
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-4-(trifluoromethoxy)anilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine forms, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Here's information regarding the applications of 2-chloro-N-methyl-4-(trifluoromethoxy)anilinehydrochloride, based on the provided search results:
2-chloro-N-methyl-4-(trifluoromethoxy)aniline hydrochloride is an organic compound with a chloro group, a methyl group, and a trifluoromethoxy group attached to an aniline base. It typically appears as a powder and is stored at 4 °C to maintain stability.
Applications
- Pharmaceutical Research This compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting bacterial infections. The trifluoromethoxy group enhances its lipophilicity and potential biological activity compared to its analogs, potentially leading to improved membrane permeability and interaction with biological targets.
Synthesis
The synthesis of 2-chloro-N-methyl-4-(trifluoromethoxy)aniline hydrochloride typically involves several steps:
- Introduction of the trifluoromethoxy group: This is achieved through reactions like the Schiemann reaction or using trifluoromethylating reagents.
- Chlorination: Introduction of the chloro group can be achieved through electrophilic aromatic substitution.
- Methylation: Methylation of the aniline nitrogen is typically done using methyl halides or other methylating agents.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-4-(trifluoromethoxy)anilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of halogenated aniline hydrochlorides with trifluoromethoxy or related electron-withdrawing substituents. Below is a detailed comparison with key analogs:
Structural and Physicochemical Properties
Key Observations:
Substituent Effects: The trifluoromethoxy group (-OCF₃) enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making these compounds valuable in drug design . Halogen Position: The 2-chloro substituent in the target compound may sterically hinder electrophilic substitution reactions compared to 4-fluoro or 4-bromo analogs .
High-purity grades (≥95%) are standard across commercial variants, suggesting optimized synthetic protocols .
Biological Activity
2-chloro-N-methyl-4-(trifluoromethoxy)aniline hydrochloride is an organic compound notable for its unique molecular structure, which includes a chloro group and a trifluoromethoxy group attached to an aniline base. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
- Molecular Formula : C8H8ClF3N
- Molecular Weight : 195.57 g/mol
- Appearance : Powder
- Storage Conditions : Typically stored at 4 °C for stability.
The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and interactions with biological targets, making it relevant for pharmaceutical applications.
The biological activity of 2-chloro-N-methyl-4-(trifluoromethoxy)aniline hydrochloride is believed to involve its interaction with specific molecular targets within biological systems. The lipophilic nature of the trifluoromethoxy group allows the compound to penetrate cell membranes effectively. Inside the cell, it may interact with various enzymes or receptors, influencing biochemical pathways.
Comparative Analysis
To better understand the potential of 2-chloro-N-methyl-4-(trifluoromethoxy)aniline hydrochloride, it is useful to compare it with structurally similar compounds known for their biological activity.
Case Studies and Research Findings
-
Cytotoxicity Studies :
- Compounds similar to 2-chloro-N-methyl-4-(trifluoromethoxy)aniline hydrochloride were evaluated for their effects on breast cancer cell lines such as MCF-7 and Hek293-T cells. These studies indicated moderate cytotoxicity, suggesting that further exploration into this compound could yield valuable insights into its potential as an anticancer agent .
-
Mechanistic Insights :
- Molecular docking studies have been employed to elucidate the binding interactions of related compounds with enzyme targets. These studies revealed that the trifluoromethyl group contributes significantly to binding affinity through electron-withdrawing effects, enhancing the compound's overall biological activity .
Q & A
Basic Research Questions
Q. What are established synthetic routes for 2-chloro-N-methyl-4-(trifluoromethoxy)aniline hydrochloride?
- Methodology :
-
Route 1 : React 4-trifluoromethoxy-aniline with 2-chloro-4-fluoro-5-nitrobenzoic acid chloride in tetrahydrofuran (THF) with triethylamine (TEA) as a base. After stirring, acidify with KHSO₄ to pH 3, isolate via filtration, and dry. Yield: 92% (HPLC retention time: 1.59 min; MS: m/z 379 [M+H]⁺) .
-
Route 2 : Use thionyl chloride (SOCl₂) for chlorination of precursor carboxylic acids, followed by hydrolysis with concentrated HCl. Purify via ether/petroleum ether precipitation. Yield: ~38.5% (green solid) .
- Key Analytical Data :
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield | 92% | 38.5% |
| Purity (HPLC) | Rt = 1.59 min | Authentic sample match |
| Mass Spec | m/z 379 [M+H]⁺ | Not reported |
Q. How is the compound characterized structurally?
- Techniques :
- ¹H/¹³C-NMR : Assign peaks using DMSO-d₆ solvent. For example, methyl groups appear at δ ~2.8–3.0 ppm, aromatic protons at δ 6.5–8.7 ppm .
- ESI-MS : Confirm molecular ion peaks (e.g., m/z 379 [M+H]⁺) .
- HPLC : Validate purity using retention time comparisons with reference standards .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Variables to Test :
- Solvent Choice : THF vs. chlorobenzene (polar aprotic solvents improve acyl chloride reactivity) .
- Base Selection : TEA vs. potassium tert-butoxide (bulky bases may reduce side reactions) .
- Temperature : Stirring at 0–5°C during acyl chloride addition minimizes decomposition .
- Case Study : Replacing THF with chlorobenzene in a similar reaction increased yields from 58% to 87% for structurally related compounds .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
- Strategies :
- pH Effects : Protonation of the aniline group in acidic conditions alters chemical shifts. Compare spectra in neutral (DMSO) vs. acidic (D₂O + DCl) conditions .
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials or hydrolysis products) .
- 2D-NMR : Employ HSQC/HMBC to confirm connectivity in ambiguous regions .
Q. What are common impurities in this compound, and how are they quantified?
- Potential Impurities :
- Unreacted Aniline : Detectable via HPLC at shorter retention times .
- Hydrolysis Products : Monitor for free amine or carboxylic acid derivatives using TLC or LC-MS .
- Quantification : Use a calibrated HPLC method with a reference standard (e.g., EP/Pharmaceutical-grade impurity markers) .
Experimental Design Considerations
Q. How to design stability studies under varying storage conditions?
- Protocol :
- Temperature/Humidity : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months.
- Analysis : Monitor degradation via HPLC purity checks and NMR for structural integrity .
- Critical Parameters :
| Condition | Acceptable Degradation Threshold |
|---|---|
| Room Temperature | ≤5% impurity over 6 months |
| Accelerated (40°C) | ≤10% impurity over 3 months |
Data Interpretation and Troubleshooting
Q. How to address low yields in the final hydrochloride salt formation?
- Solutions :
- Counterion Exchange : Precipitate the free base first, then treat with HCl gas in diethyl ether .
- Solvent System : Use ice-cold ethanol for crystallization to improve salt purity .
Q. Why might MS data show unexpected adducts or fragments?
- Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
